2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.
Attachment of the 3,4-dihydroxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the phenolic group reacts with an electrophilic center on the intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl group would yield a hydroxyl derivative.
Scientific Research Applications
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its unique structure and biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **3-ALLYL-2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific structural features, such as the presence of both phenolic and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-7-8(2)24-15-13(7)14(22)17-16(18-15)23-6-12(21)9-3-4-10(19)11(20)5-9/h3-5,19-20H,6H2,1-2H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZQTVPMLIDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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